molecular formula C12H9NO4S B2771395 (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 1810709-81-9

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B2771395
CAS No.: 1810709-81-9
M. Wt: 263.27
InChI Key: OVNYSPGLDGPDIU-TWGQIWQCSA-N
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Description

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a synthetic thiazolidinedione (TZD) derivative of significant interest in medicinal chemistry for developing new therapeutic agents . The core thiazolidinedione moiety is recognized for its diverse biological potential, with research applications primarily focused on antidiabetic activity . This compound class functions by targeting the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) . Newer derivatives, such as benzylidene-thiazolidinediones, are being designed and evaluated as partial PPAR-γ agonists, also known as Selective PPAR-γ Modulators (SPPARMs) . This mechanism is advantageous as it can provide effective antidiabetic efficacy, specifically insulin sensitization, while potentially avoiding the adverse effects like weight gain and cardiotoxicity associated with older, full agonist TZD drugs . Research indicates that these compounds demonstrate promising in vivo antidiabetic activity, comparable to standard drugs like rosiglitazone, making them valuable chemical tools for investigating new pathways in diabetes treatment . Beyond diabetes, the thiazolidinedione scaffold is under investigation for a broad spectrum of other biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting its versatility in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNYSPGLDGPDIU-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the condensation of thiazolidine-2,4-dione with benzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols replace the benzylidene moiety, forming new derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases, yielding the parent acid and corresponding alcohol or amine.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid exhibit notable antibacterial properties. A study synthesized a series of new derivatives and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, comparable to established antibiotics like oxacillin and cefuroxime .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that certain derivatives can inhibit inflammatory mediators, suggesting potential therapeutic applications in treating conditions characterized by inflammation . The structure of thiazolidine derivatives allows for modulation of their pharmacological effects by varying substituents.

Antioxidant Activity

Research has identified this compound derivatives as effective antioxidants. They can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazolidine derivatives. The compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

StudyFocusFindings
Heerding et al., 2003AntibacterialDemonstrated strong activity against Gram-positive bacteria with MIC < 4 mg/L .
Koppireddi et al., 2013Anti-inflammatoryShowed inhibition of pro-inflammatory cytokines in vitro .
Liu et al., 2010AnticancerInduced apoptosis in various cancer cell lines through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative without the benzylidene group, used in the synthesis of various pharmaceuticals.

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent, which shares the thiazolidine core but has different substituents.

    Pioglitazone: Another antidiabetic thiazolidinedione with a similar core structure but different pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Overview

(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

  • Molecular Formula : C₁₂H₉NO₄S
  • Molecular Weight : 263.27 g/mol
  • CAS Number : 178881-05-5

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies involving liver protection against oxidative stress, this compound demonstrated the ability to increase hepatic glutathione levels and reduce markers of oxidative damage in experimental models .

2. Anti-inflammatory Effects

The compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. In a study involving rats subjected to carbon tetrachloride (CCl₄)-induced liver injury, treatment with this compound resulted in decreased levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

3. Anticancer Potential

This compound has shown promise in cancer research. It has been implicated in inducing apoptosis in various cancer cell lines through mechanisms that involve the modulation of cell signaling pathways . The structure activity relationship (SAR) studies suggest that modifications on the thiazolidine moiety can enhance its cytotoxic effects against cancer cells.

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Liver Protection

In a controlled study on rats, administration of this compound significantly reduced liver injury markers and improved histological outcomes following CCl₄ exposure. The protective effects were attributed to the compound's ability to modulate NF-κB signaling pathways and reduce oxidative stress .

Case Study 2: Anticancer Activity

A recent study assessed the cytotoxic effects of various thiazolidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against human cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantIncreases glutathione levels; reduces oxidative stress
Anti-inflammatoryInhibits NF-kB activation; reduces cytokine levels
AnticancerInduces apoptosis; modulates cell signaling pathways

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, and how are impurities minimized?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between 2,4-thiazolidinedione and benzaldehyde derivatives, followed by functionalization with acetic acid. Key steps include:

  • Step 1 : React chloroacetic acid with thiourea in acidic conditions to form 2,4-thiazolidinedione .

  • Step 2 : Condense with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux, catalyzed by piperidine (~4 hours) .

  • Step 3 : Purify via recrystallization (ethanol/water) and validate purity using HPLC (>95%).

  • Critical Parameters : Use anhydrous solvents, control reaction temperature (70–80°C), and monitor progress via TLC (silica gel, ethyl acetate/hexane).

    • Table 1 : Common Reaction Conditions
StepReagentsSolventCatalystTime (h)Yield (%)
1Chloroacetic acid, thioureaHCl (2N)None10–1260–70
2Benzaldehyde derivativeEthanolPiperidine475–85

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • FTIR : Confirm carbonyl (C=O) stretches at 1750–1645 cm⁻¹ and thioamide (C=S) at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : Look for singlet peaks at δ 7.80–8.12 (benzylidene proton) and δ 166–164 ppm (thiazolidinedione C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z 263.025 (M⁺) .
    • Validation : Cross-reference with computational models (e.g., Gaussian) for bond angles and spatial arrangements .

Q. What preliminary biological assays are recommended to screen for antidiabetic or antimicrobial activity?

  • Antidiabetic :

  • PPAR-γ Binding Assay : Measure insulin sensitization via luciferase reporter gene assays (IC₅₀ values) .
    • Antimicrobial :
  • MIC Testing : Evaluate against Candida tropicalis or Staphylococcus aureus using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃) groups on the benzylidene ring to assess effects on bioactivity .
  • Table 2 : SAR Trends for Antifungal Activity
Substituent (R)C. tropicalis MIC (µg/mL)LogP
-H322.1
-4-Cl162.8
-4-OCH₃641.9
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with fungal CYP51 or bacterial FabH enzymes .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, cell lines) or compound purity.
  • Solutions :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT with HepG2 cells).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can reaction kinetics and mechanisms be elucidated for key transformations (e.g., Knoevenagel condensation)?

  • Experimental Design :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl group reactivity.
  • Kinetic Profiling : Calculate rate constants (k) under varying temperatures (Arrhenius plot) and solvent polarities (DMF vs. ethanol) .
    • Computational Insights : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies .

Data Contradiction Analysis Example

  • Issue : Discrepancies in antifungal efficacy against Candida glabrata (MIC = 8–64 µg/mL across studies).
  • Resolution :
    • Variable Testing : Re-evaluate under uniform conditions (RPMI-1640 medium, pH 7.0, 35°C).
    • Synergistic Studies : Combine with fluconazole to assess potentiation effects, which may explain variability in monotherapy results .

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